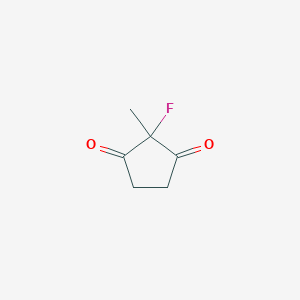

2-Fluoro-2-methylcyclopentane-1,3-dione

Descripción

Propiedades

Fórmula molecular |

C6H7FO2 |

|---|---|

Peso molecular |

130.12 g/mol |

Nombre IUPAC |

2-fluoro-2-methylcyclopentane-1,3-dione |

InChI |

InChI=1S/C6H7FO2/c1-6(7)4(8)2-3-5(6)9/h2-3H2,1H3 |

Clave InChI |

DHFIQBJMDFWBBL-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(=O)CCC1=O)F |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthetic Applications

2-Fluoro-2-methylcyclopentane-1,3-dione serves as an important building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Reactions : The compound can react with different nucleophiles, enabling the formation of diverse derivatives. Studies have shown that its reactivity can be tailored through modifications to the nucleophile used in the reaction.

- Electrophilic Reactions : As an electrophile, it can participate in reactions with nucleophiles to form new carbon-carbon bonds, which is essential in constructing complex organic molecules.

Biological Applications

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The applications of this compound in medicinal chemistry include:

- Anticancer Activity : Preliminary studies have demonstrated that derivatives of this compound show promising anticancer properties. For instance, compounds derived from this diketone have been assessed for their efficacy against various cancer cell lines, displaying significant growth inhibition .

- Drug Development : The compound's ability to modify biological pathways makes it a candidate for drug design. Its structural characteristics allow for the development of new therapeutic agents targeting specific diseases .

Case Studies

Several studies highlight the practical applications of this compound:

-

Synthesis of Antitumor Agents :

- Researchers synthesized a series of compounds based on this compound and evaluated their antitumor activity using National Cancer Institute (NCI) protocols. The results indicated that certain derivatives exhibited IC50 values below 20 µM against human tumor cells, suggesting potential as anticancer agents .

- Mechanochemical Synthesis :

Comparación Con Compuestos Similares

Table 1: Structural and Electronic Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| 2-Fluoro-2-methylcyclopentane-1,3-dione | 2-F, 2-CH₃ | 130.13 | Fluorine enhances electrophilicity of C=O |

| 2-Methylcyclopentane-1,3-dione (CAS 765-69-5) | 2-CH₃ | 112.13 | Methyl induces steric hindrance |

| 2-Trifluoromethylcyclopentane-1,3-dione | 2-CF₃ | 180.11 | CF₃ group increases hydrophobicity |

| 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione | Fused isoindoline-dione | N/A | Planar distortion (90° dihedral angle) |

- Fluorine vs. Methyl: The fluorine atom in this compound withdraws electron density via its inductive effect, increasing the electrophilicity of the diketone groups compared to the non-fluorinated 2-methyl analog .

- Trifluoromethyl Analog : The CF₃ group in 2-trifluoromethylcyclopentane-1,3-dione further amplifies hydrophobicity and electron-withdrawing effects, altering solubility and reactivity .

Métodos De Preparación

General Procedure for Two-Step Synthesis

The most widely documented method involves a two-step process combining alkylation and fluorination. Cyclopentane-1,3-dione (S1 ) undergoes alkylation with aldehydes in the presence of a Hantzsch ester (S3 ) and L-proline catalyst, followed by fluorination using Selectfluor™.

Step 1: Alkylation

In dichloromethane (0.3 M), S1 (1 equiv.), aldehyde (3 equiv.), and Hantzsch ester (1 equiv.) are mixed with L-proline (5 mol%). The reaction proceeds at 25°C for 2–24 hours, yielding 2-alkylated intermediates (S4 ) after crystallization from methanol.

Step 2: Fluorination

Intermediate S4 is treated with Selectfluor™ (2 equiv.) in acetonitrile at 80°C for 12 hours. Purification via silica gel chromatography (hexanes/EtOAc) affords 2-fluoro-2-alkylcyclopentane-1,3-diones.

Optimization and Substrate Scope

-

Aldehyde Variants : Aryl aldehydes (e.g., 3-methoxybenzaldehyde, 3,5-dimethylbenzaldehyde) yield fluorinated products with 13–31% overall efficiency.

-

Solvent Effects : Acetonitrile enhances fluorination rates by stabilizing ionic intermediates.

-

Catalyst Load : L-Proline at 5 mol% achieves enantioselective alkylation, though racemic products dominate in non-chiral conditions.

Mechanochemical Fluorination Using Selectfluor™

Ball-Milling Methodology

Mechanochemical fluorination bypasses solvent use, employing high-energy ball milling to activate C(sp³)–H bonds. 2-Methylcyclopentane-1,3-dione (1 ) reacts with Selectfluor™ (2 equiv.) in a stainless-steel mill with a single 10 mm ball.

Conditions :

Performance Metrics

| Additive | Yield (%) | Mono-/Di-Fluorinated Ratio |

|---|---|---|

| None | 32 | 1:1.7 |

| Na₂CO₃ | 93 | 1:50 |

| [Emim]NTf₂ | 95 | 50:1 |

Na₂CO₃ promotes exhaustive fluorination, while ionic liquids favor monofluorination due to reduced dielectric friction.

Decarboxylative Fluorination of Carboxylic Acids

Silver-Catalyzed Pathway

A patent-derived method converts 2-methyl-1,3-cyclohexanedione analogs to fluorinated cyclopentane derivatives via decarboxylation.

Procedure :

-

Mannich Reaction : Hydroresorcinol, paraformaldehyde, and dimethylamine react in water (0–10°C) to form a β-amino ketone intermediate.

-

Hydrogenation : Pd/C-catalyzed hydrogenation at 50–100°C removes the amine group.

-

Fluorination : Ag₂O/TiO₂ catalyzes C–H fluorination using N-fluorobis(phenylsulfonyl)amine, yielding 2-fluoro-2-methylcyclopentane-1,3-dione (44% yield).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Hantzsch Ester-Mediated | 13–31 | Moderate | High |

| Mechanochemical | 32–95 | High | Moderate |

| Decarboxylative | 44 | Low | Low |

Mechanochemical methods excel in scalability but require specialized equipment. Hantzsch-based routes offer cost advantages for small-scale pharmaceutical applications.

Q & A

Q. What are the key methodological steps for synthesizing 2-fluoro-2-methylcyclopentane-1,3-dione, and how are reaction conditions optimized?

Q. How does fluorination at the 2-position influence the compound’s stability and reactivity?

Fluorination enhances thermal and oxidative stability due to the strong C-F bond and electron-withdrawing effects, which reduce enolization of the diketone. This stabilizes the compound against keto-enol tautomerization, as confirmed by NMR studies (e.g., absence of enol proton signals at δ 10–12 ppm) . Reactivity in nucleophilic substitutions (e.g., alkylation) is reduced compared to non-fluorinated analogs, but fluorination increases electrophilicity at adjacent carbonyl groups, facilitating Michael additions or condensations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Confirms fluorination (δ −180 to −220 ppm for aliphatic C-F).

- ¹H/¹³C NMR : Identifies methyl group (δ ~1.3–1.5 ppm for CH₃) and diketone carbonyls (δ ~210–220 ppm in ¹³C).

- IR Spectroscopy : Strong carbonyl stretches at ~1750 cm⁻¹ and C-F stretches at ~1100–1200 cm⁻¹.

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what are the mechanistic challenges?

Enantioselective fluorination remains challenging due to the planar sp²-hybridized carbon at the 2-position. Asymmetric catalysis using chiral Lewis acids (e.g., Ti(OiPr)₄ with binol ligands) has been explored to induce chirality during fluorination, but racemization often occurs post-synthesis due to keto-enol equilibria . Advanced strategies include dynamic kinetic resolution (DKR) under low-temperature conditions (−40°C) to stabilize intermediates.

Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model transition states for [4+2] Diels-Alder reactions, showing that the electron-deficient diketone moiety acts as a dienophile. Fluorine’s inductive effect lowers the LUMO energy by ~1.2 eV compared to non-fluorinated analogs, enhancing reactivity with electron-rich dienes .

Q. How do discrepancies in reported spectral data for this compound arise, and how can they be resolved?

Contradictions in NMR shifts or melting points often stem from varying hydration states or impurities from synthesis. For example, residual solvent (e.g., acetonitrile) in ¹H NMR (δ ~1.9–2.1 ppm) can obscure methyl group signals. Rigorous drying (e.g., azeotropic distillation with toluene) and advanced purification (e.g., preparative HPLC) mitigate these issues. Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) is recommended .

Q. What strategies optimize the compound’s solubility for biological assays without altering its reactivity?

- Co-solvents : Use DMSO:water (≤10% v/v) to maintain solubility while avoiding diketone hydrolysis.

- Prodrug Derivatization : Introduce hydrolyzable esters (e.g., acetoxymethyl groups) at the methyl position, which are cleaved in vivo.

- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability without chemical modification .

Methodological Guidance

Q. How to design controlled experiments to study the compound’s stability under varying pH conditions?

- Protocol : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Key Metrics : Half-life (t₁/₂) and degradation products (e.g., defluorinated diketones or ring-opened acids).

- Findings : Stability is highest at pH 5–7 (t₁/₂ > 72 hours), with rapid hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .

Q. What advanced techniques analyze surface interactions of this compound in environmental or catalytic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.